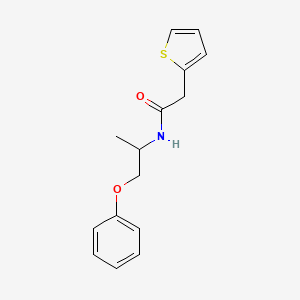
N-(1-methyl-2-phenoxyethyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-phenoxyethyl)-2-(2-thienyl)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of N-(1-methyl-2-phenoxyethyl)-2-(2-thienyl)acetamide is not fully understood, but it has been suggested that it may work by inhibiting the growth and proliferation of cancer cells or by inducing apoptosis, or programmed cell death. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methyl-2-phenoxyethyl)-2-(2-thienyl)acetamide in lab experiments is that it has been shown to have low toxicity, making it a potentially safe compound to use in vivo studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)-2-(2-thienyl)acetamide. One direction is to further investigate its potential as an anticancer agent, including its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis. Another direction is to explore its potential use as an anticonvulsant and for its neuroprotective effects. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
Synthesemethoden
N-(1-methyl-2-phenoxyethyl)-2-(2-thienyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. The 2-thienyl chloride is then reacted with 2-amino-1-methyl-2-phenylethanol to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-phenoxyethyl)-2-(2-thienyl)acetamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. It has been shown to have anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an anticonvulsant and for its ability to protect against neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1-phenoxypropan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12(11-18-13-6-3-2-4-7-13)16-15(17)10-14-8-5-9-19-14/h2-9,12H,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMPBDWYEARYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

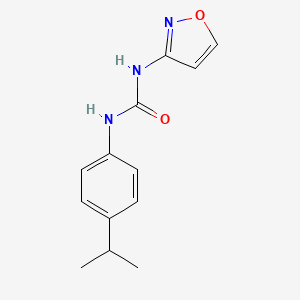
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419179.png)
![2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)
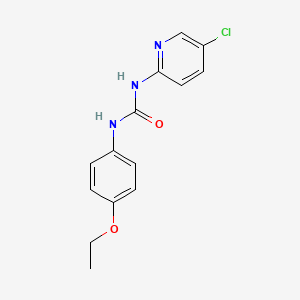
![7-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419194.png)

![3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5419212.png)
![7-(azocan-1-ylacetyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5419221.png)
![N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide](/img/structure/B5419228.png)
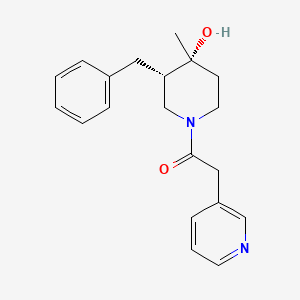
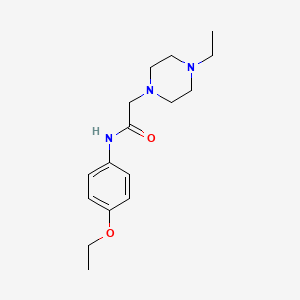
![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5419253.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5419255.png)